molecular formula C17H21N3OS B6471580 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2640978-88-5

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B6471580
CAS No.: 2640978-88-5
M. Wt: 315.4 g/mol
InChI Key: GNZSJSBVCUHEBL-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a cyclohexene carboxamide core linked via an ethyl chain to a thiophene ring substituted with a 1-methylpyrazole group. The compound’s structural complexity arises from the integration of heterocyclic moieties (thiophene and pyrazole) with a conformationally constrained cyclohexene ring. Its synthesis likely involves multi-step organic reactions, including coupling strategies to assemble the thiophene-pyrazole-ethyl-carboxamide framework.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-20-12-14(11-19-20)16-8-7-15(22-16)9-10-18-17(21)13-5-3-2-4-6-13/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZSJSBVCUHEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature, particularly those containing thiophene-ethyl linkages and heterocyclic substituents. Below is a detailed comparison based on the provided evidence:

Thiophene-Ethyl Derivatives with Antibacterial Activity

highlights quinolone derivatives featuring thiophene-ethyl groups. For example:

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005) exhibit potent antibacterial activity against Gram-positive and Gram-negative pathogens due to their DNA gyrase inhibition .
  • N-[2-[5-(methylthio)thiophen-2-yl]-2-oximinoethyl]piperazinyl quinolones (Foroumadi et al., 2006) show enhanced solubility and broader-spectrum activity compared to bromo-substituted analogs .

Key Differences :

  • Substituent Effects : The 1-methylpyrazole group on the thiophene ring (target) may improve lipophilicity compared to bromo or methylthio groups, influencing membrane permeability and target binding.
Thiophene-Ethyl Derivatives in Pharmacopeial Standards

lists compounds such as:

  • (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d) .
  • (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e) .

Key Differences :

  • Functional Groups : The target compound’s carboxamide group contrasts with the amine oxide and sulfonate ester functionalities in these derivatives, which may alter solubility, stability, and pharmacokinetic profiles.
Hydrogen-Bonding and Crystallographic Behavior

describes a triazole-thione derivative with hydrogen-bonded hexamers . Although structurally distinct, this highlights the importance of hydrogen bonding (e.g., N–H···O/S interactions) in molecular packing and solubility. The target compound’s carboxamide group may similarly participate in hydrogen bonding, influencing its crystallinity and formulation properties.

Data Table: Structural and Functional Comparison

Feature Target Compound Foroumadi et al. (2005) Pharmacopeial Compound d
Core Structure Cyclohexene carboxamide Piperazinyl quinolone Tetrahydronaphthalen-2-amine oxide
Thiophene Substituent 1-Methyl-1H-pyrazol-4-yl 5-Bromo Unsubstituted (thiophen-2-yl)
Linked Group Ethyl Oxoethyl Propyl/ethyl
Reported Activity Not available Antibacterial Not specified
Key Functional Group Carboxamide Quinolone Amine oxide

Research Implications and Limitations

  • The target compound’s methylpyrazole-thiophene motif is novel compared to bromo/methylthio analogs, warranting further studies on its electronic effects and bioactivity.
  • Evidence gaps exist regarding the compound’s synthesis, pharmacokinetics, and target specificity. Cross-referencing additional sources (e.g., kinase inhibition studies or ADMET profiling) would enhance this analysis.

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